Apigenin 7-glucuronide
Overview
Description
Apigenin-7-glucuronide is a naturally occurring flavonoid compound derived from apigenin, a well-known flavonoid found in various plants such as chamomile, parsley, and celery. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Apigenin-7-glucuronide is formed through the glucuronidation of apigenin, a process that enhances its solubility and bioavailability .
Mechanism of Action
Apigenin-7-glucuronide (also known as Apigenin 7-O-glucuronide or Apigenin 7-glucuronide) is a flavonoid derivative with multiple pharmacological activities . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Apigenin-7-glucuronide has been found to interact with several molecular targets, including transcriptional and growth factors, cytokines, receptors, and enzymes . It has been reported to inhibit the activities of matrix metalloproteinases (MMPs), with IC50 values of 12.87, 22.39, 17.52, 0.27 μM for MMP-3, MMP-8, MMP-9, MMP-13, respectively . It also inhibits tumor necrosis factor alpha (TNF-α) and total nitrite release in lipopolysaccharide-activated macrophages .
Mode of Action
Apigenin-7-glucuronide acts as a pleiotropic modulator of manifold signal cellular pathways . It inhibits inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages . It also protects against endotoxin shock .
Biochemical Pathways
The compound affects various biochemical pathways. It has been reported to increase endoplasmic reticulum stress, suppress the cystine/glutamate antiporter, and activate mitogen-activated protein kinases (MAPK) and mitochondrial voltage-dependent anion channels .
Pharmacokinetics
Apigenin-7-glucuronide has a low oral bioavailability (F) of 0.708% and is mainly metabolized to apigenin . Systemic exposure (Cmax and AUC) of apigenin after oral administration of Apigenin-7-glucuronide is markedly higher than that after oral administration of apigenin . It is significantly metabolized in both hepatic and intestinal S9 fractions .
Result of Action
The compound has multiple pharmacological activities, including antioxidant, anti-complement, and aldose reductase inhibitory activities . It has been shown to protect intestinal tissues by reducing lipid peroxidation, lowering ROS levels, and inhibiting ferroptosis during II/R injury .
Action Environment
The stability and bioavailability of Apigenin-7-glucuronide can be influenced by environmental factors. For instance, it has been reported that apigenin shows poor stability in simulated intestinal fluid, whereas Apigenin-7-glucuronide is stable for 24 hours . The low bioavailability of apigenin could be improved by oral administration of Apigenin-7-glucuronide .
Biochemical Analysis
Biochemical Properties
Apigenin-7-glucuronide plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-3, MMP-8, MMP-9, and MMP-13 . These enzymes are involved in the degradation of extracellular matrix components, and their inhibition by Apigenin-7-glucuronide can help prevent tissue damage and inflammation. Additionally, Apigenin-7-glucuronide exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Apigenin-7-glucuronide has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Apigenin-7-glucuronide inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . By suppressing this pathway, Apigenin-7-glucuronide can reduce the production of pro-inflammatory cytokines and alleviate inflammation. Furthermore, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes and promoting cell cycle arrest .
Molecular Mechanism
The molecular mechanism of Apigenin-7-glucuronide involves its interactions with various biomolecules, leading to its biological effects. It binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways. For example, Apigenin-7-glucuronide inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, Apigenin-7-glucuronide can suppress the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, thereby reducing the accumulation of sorbitol and preventing diabetic complications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apigenin-7-glucuronide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Apigenin-7-glucuronide has demonstrated stability under various conditions, remaining stable for up to 24 hours in simulated intestinal fluid . Its precursor, apigenin, shows poor stability in the same conditions . Long-term studies have shown that Apigenin-7-glucuronide can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Apigenin-7-glucuronide vary with different dosages in animal models. Studies have shown that higher doses of Apigenin-7-glucuronide result in increased systemic exposure and bioavailability compared to its precursor, apigenin . This suggests that Apigenin-7-glucuronide can act as a natural prodrug, improving the low bioavailability of apigenin.
Metabolic Pathways
Apigenin-7-glucuronide is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It is primarily metabolized in the liver and intestines, where it undergoes glucuronidation and other biotransformation processes . The glucuronidation process enhances its solubility and facilitates its excretion from the body. Additionally, Apigenin-7-glucuronide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Apigenin-7-glucuronide within cells and tissues are crucial for its biological activity. It is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, Apigenin-7-glucuronide can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of Apigenin-7-glucuronide within tissues can also affect its therapeutic potential and efficacy .
Subcellular Localization
Apigenin-7-glucuronide exhibits specific subcellular localization, which can impact its activity and function. It is known to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and modulates cellular processes . The subcellular localization of Apigenin-7-glucuronide is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. Understanding the subcellular localization of Apigenin-7-glucuronide can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apigenin-7-glucuronide typically involves the enzymatic glucuronidation of apigenin. This process can be carried out using uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to apigenin . The reaction is usually performed in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of apigenin-7-glucuronide can be achieved through biotransformation processes using microbial or plant cell cultures that express UGT enzymes . These methods offer a sustainable and efficient way to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Apigenin-7-glucuronide undergoes various chemical reactions, including:
Oxidation: Apigenin-7-glucuronide can be oxidized to form quinones and other oxidative metabolites.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Apigenin-7-glucuronide can undergo nucleophilic substitution reactions, particularly at the glucuronide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The reactions are typically carried out in aqueous or organic solvents under mild conditions .
Major Products
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of apigenin-7-glucuronide .
Scientific Research Applications
Apigenin-7-glucuronide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Apigenin: The parent compound of apigenin-7-glucuronide, known for its similar pharmacological properties.
Luteolin-7-glucuronide: Another glucuronidated flavonoid with comparable antioxidant and anti-inflammatory activities.
Quercetin-3-glucuronide: A glucuronidated derivative of quercetin with similar health benefits.
Uniqueness
Apigenin-7-glucuronide is unique due to its enhanced solubility and bioavailability compared to its parent compound, apigenin . This makes it more effective in exerting its pharmacological effects in vivo .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOLLJCGUCDQP-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183893 | |
Record name | Apigenin 7-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29741-09-1 | |
Record name | Apigenin 7-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29741-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apigenin 7-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apigenin 7-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29741-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APIGENIN 7-O-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CQ5KB3CH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of Apigenin 7-O-glucuronide as an antiviral agent?
A1: Studies suggest that Apigenin 7-O-glucuronide exhibits promising antiviral activity, specifically against the main protease enzyme of the SARS-CoV-2 virus. Molecular docking simulations indicate that it binds to the active sites of this enzyme, potentially inhibiting viral replication. []
Q2: How does Apigenin 7-O-glucuronide exert its anti-inflammatory effects?
A2: Research indicates that Apigenin 7-O-glucuronide effectively reduces the release of pro-inflammatory mediators like tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide-activated macrophages. [] This suggests its potential as an anti-inflammatory agent.
Q3: Can Apigenin 7-O-glucuronide influence collagen biosynthesis, and what are the implications for diseases like osteogenesis imperfecta?
A3: Apigenin 7-O-glucuronide has demonstrated a stimulatory effect on collagen type I synthesis in fibroblasts derived from patients with osteogenesis imperfecta type I. [] This effect is believed to be linked to the stimulation of prolidase activity and increased IGF-I receptor expression. [] Further investigation is needed to fully understand the implications of these findings.
Q4: How does Apigenin 7-O-glucuronide impact glycosaminoglycan (GAG) levels in cells relevant to osteogenesis imperfecta?
A4: Studies have shown that Apigenin 7-O-glucuronide, unlike its aglycone counterpart, does not significantly alter the content or secretion of GAGs in osteogenesis imperfecta type I fibroblasts. [] This suggests its potential suitability for treating patients with normal GAG levels.
Q5: What is the molecular formula and weight of Apigenin 7-O-glucuronide?
A6: The molecular formula of Apigenin 7-O-glucuronide is C21H18O11, and its molecular weight is 446.36 g/mol. []
Q6: How does the structure of Apigenin 7-O-glucuronide influence its interaction with the BACE1 enzyme?
A7: While Apigenin 7-O-glucuronide itself has not been directly studied for BACE1 inhibition, the presence of high levels of this compound in extracts of Cirsium maackii flowers, along with known BACE1 inhibitors like luteolin, suggests its potential involvement in the observed anti-BACE1 activity of these extracts. []
Q7: Which plant species are known to contain Apigenin 7-O-glucuronide?
A7: Apigenin 7-O-glucuronide is found in various plant species, including:
- Ocimum basilicum (basil) []
- Urera aurantiaca []
- Myoporum bontioides []
- Centaurea species []
- Cirsium maackii (Maack's thistle) []
- Isoetes sinensis []
- Origanum vulgare (oregano) [, ]
- Aeginetia indica []
- Orobanche minor (common broomrape) []
- Scutellaria baicalensis (Baikal skullcap) []
- Inulanthera nuda []
- Veronica chamaedrys (germander speedwell) []
- Veronica officinalis (common speedwell) []
- Lactuca saligna (least lettuce) []
- Salix myrsinifolia (dark-leaved willow) []
- Triumfetta procumbens []
- Chrysanthemum seticuspe f. seticuspe []
- Thymus marschallianus []
- Thymus seravschanicus []
- Cynara scolymus (globe artichoke) []
- Plantago asiatica (Asiatic plantain) []
- Sinningia cardinalis (Brazilian gloxinia) []
- Clerodendrum paniculatum (pagoda flower) []
- Perilla frutescens var. acuta []
- Afgekia mahidolae []
- Perilla species []
- Chrysanthemum morifolium (chrysanthemum) []
- Mentha × villosa []
- Nepeta cataria L. var. citriodora (lemon catnip) []
- Polygonum species []
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Apigenin 7-O-glucuronide?
A10: Pharmacokinetic studies on rats administered Deng-Zhan-Xi-Xin injection, a traditional Chinese medicine containing Apigenin 7-O-glucuronide, revealed a bimodal absorption pattern for this compound. The concentration of Apigenin 7-O-glucuronide in plasma peaked twice within 6 hours post-administration. [] Further research is needed to comprehensively understand the ADME profile of Apigenin 7-O-glucuronide.
Q9: How does the pharmacokinetic profile of Apigenin 7-O-glucuronide differ between normal and disease models?
A11: A study using a rat model of middle cerebral artery occlusion (MCAO) demonstrated that the pharmacokinetic parameters of Apigenin 7-O-glucuronide, following intravenous administration of Deng-Zhan-Xi-Xin injection, differed significantly between sham and MCAO rats. [] These differences might be attributed to the pathological changes associated with MCAO and the pharmacological effects of the administered injection.
Q10: Could drug interactions affect the pharmacokinetics of Apigenin 7-O-glucuronide?
A12: Research suggests that Apigenin 7-O-glucuronide may be involved in drug-drug interactions. Studies indicate that its pharmacokinetics can be influenced by the presence of other constituents found in Deng-Zhan-Xi-Xin injection, such as caffeoylquinic acid esters. These esters have been shown to inhibit β-glucuronidase and OATP2B1, enzymes that may play a role in the metabolism and transport of Apigenin 7-O-glucuronide. []
Q11: What analytical techniques are commonly employed for the identification and quantification of Apigenin 7-O-glucuronide in plant extracts and biological samples?
A11: Various analytical techniques have been successfully employed for the identification and quantification of Apigenin 7-O-glucuronide, including:
- High-performance liquid chromatography (HPLC) [, , , , , , , , , , , ]
- Ultra-high-performance liquid chromatography (UHPLC) [, , ]
- Liquid chromatography-mass spectrometry (LC-MS) [, , , , , , , ]
- UHPLC-Q-Exactive Orbitrap MS []
- Tandem mass spectrometry (MS/MS) [, , , , ]
Q12: Are there any validated analytical methods for the quality control of herbal medicines containing Apigenin 7-O-glucuronide?
A14: A quantitative analysis of multi-components via a single marker (QAMS) method was developed and validated for the simultaneous quantification of nine quality markers in Pimpinella thellungiana, including Apigenin 7-O-glucuronide. [] This approach can be potentially valuable for the quality control of herbal medicines.
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